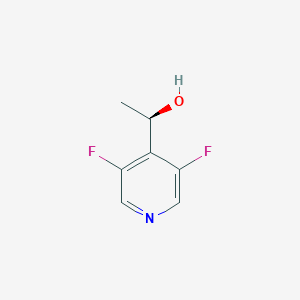
(1R)-1-(3,5-Difluoropyridin-4-yl)ethanol
Vue d'ensemble
Description
The compound "(1R)-1-(3,5-Difluoropyridin-4-yl)ethanol" is not directly mentioned in the provided papers. However, the papers discuss closely related compounds which are important pharmaceutical intermediates. The first paper describes the compound "(R)-1-[4-(Trifluoromethyl)phenyl]ethanol" which is an intermediate of a chemokine CCR5 antagonist and is produced through a biocatalytic process . The second paper discusses "(R)-1-(pyridin-3-yl)-2-aminoethanol," a valuable moiety of beta3-adrenergic receptor agonists, which is synthesized from "(R)-2-chloro-1-(pyridin-3-yl)ethanol" . These compounds share structural similarities with "(1R)-1-(3,5-Difluoropyridin-4-yl)ethanol," particularly in the presence of a chiral alcohol functional group attached to an aromatic ring.
Synthesis Analysis
The synthesis of related compounds involves enantioselective processes. In the first paper, a bioprocess is developed for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to "(R)-1-[4-(trifluoromethyl)phenyl]ethanol" using recombinant Escherichia coli cells . The process is optimized by employing a polar organic solvent-aqueous medium, specifically isopropanol, to enhance solubility and improve yield and reaction time. The second paper describes a chemoenzymatic route where "(R)-2-chloro-1-(pyridin-3-yl)ethanol" is prepared through kinetic resolution using Candida antarctica lipase, followed by conversion to "(R)-1-(pyridin-3-yl)-2-aminoethanol" . These methods highlight the importance of enantioselectivity and the use of biocatalysts in the synthesis of optically active compounds.
Molecular Structure Analysis
The molecular structure of "(1R)-1-(3,5-Difluoropyridin-4-yl)ethanol" would consist of a chiral alcohol group attached to a pyridine ring substituted with fluorine atoms. The papers do not directly analyze this structure but provide insight into the significance of chirality and the presence of aromatic substituents in pharmaceutical intermediates . The stereochemistry of these compounds is crucial for their biological activity and is carefully controlled during synthesis.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the related compounds include asymmetric reduction and kinetic resolution. The asymmetric reduction in the first paper is achieved biocatalytically, indicating a high degree of enantioselectivity and efficiency . The kinetic resolution in the second paper involves the selective conversion of one enantiomer over the other, demonstrating the specificity of the enzymatic reaction . These reactions are fundamental in producing optically pure compounds required for pharmaceutical applications.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "(1R)-1-(3,5-Difluoropyridin-4-yl)ethanol" are not discussed in the papers, the properties of similar compounds can be inferred. The solubility of these compounds in organic solvents is a key consideration, as seen in the first paper where isopropanol is used to improve the solubility of the substrate . The enantiomeric excess (ee) is another critical property, indicating the purity of the chiral compound, which is maximized in the studies presented . These properties are essential for the practical application of the compounds in pharmaceutical synthesis.
Applications De Recherche Scientifique
Catalytic Applications
Water Oxidation Catalysts : A study by Zong and Thummel (2005) introduced a new family of Ru complexes for water oxidation, demonstrating the role of 4-substituted pyridine ligands in influencing the electronic absorption and redox properties of the complexes. These findings underscore the potential of pyridine derivatives in designing efficient water oxidation catalysts Zong & Thummel, 2005.
Lanthanide Complexes : Zhang et al. (2016) developed a series of dinuclear lanthanide complexes showcasing slow magnetic relaxation for Dy2 and Ho2, highlighting the structural and magnetic properties of these complexes. The study demonstrates the significance of ligand design in tuning the magnetic properties of lanthanide complexes Zhang et al., 2016.
Organic Synthesis and Polymer Chemistry
- Protecting Group for Carboxylic Acids : Elladiou and Patrickios (2012) explored 2-(pyridin-2-yl)ethanol as a novel protecting group for methacrylic acid, demonstrating its selectivity and stability under various conditions. This work suggests the broad utility of pyridin-2-yl)ethanol derivatives in polymer synthesis Elladiou & Patrickios, 2012.
Enzymatic Process Development
- Chiral Alcohol Synthesis : Guo et al. (2017) described an enzymatic process for preparing chiral alcohols, showcasing the application of ketoreductase in transforming specific ketones to chiral alcohols with high enantioselectivity. This study highlights the potential of enzymatic methods in producing high-value chiral intermediates Guo et al., 2017.
Metal–Ligand Cooperation
- CO2 Binding via Metal–Ligand Cooperation : Stichauer et al. (2017) reported on rhenium(I) triscarbonyl complexes with redox-active amino- and iminopyridine ligands, demonstrating reversible binding of CO2. This research provides insights into the design of CO2 capture materials based on metal–ligand cooperation Stichauer et al., 2017.
Safety And Hazards
The safety information for “(1R)-1-(3,5-Difluoropyridin-4-yl)ethanol” includes several hazard statements: H227, H302, H315, H319, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Propriétés
IUPAC Name |
(1R)-1-(3,5-difluoropyridin-4-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPJPAKKTBZGSF-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=NC=C1F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(3,5-Difluoropyridin-4-yl)ethanol | |
CAS RN |
2166176-54-9 | |
| Record name | (1R)-1-(3,5-difluoropyridin-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-4-(Dimethylamino)-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]but-2-enamide](/img/structure/B2546679.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2546680.png)
![6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2546681.png)
![4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide](/img/structure/B2546682.png)
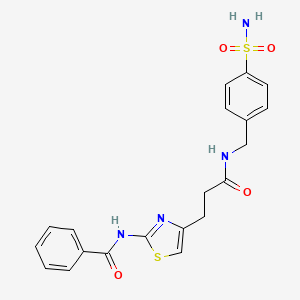
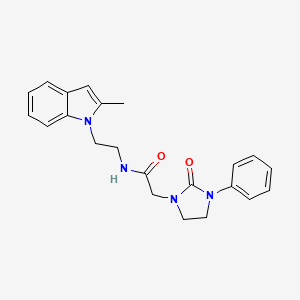
![ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate](/img/structure/B2546687.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2546688.png)
![2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2546689.png)
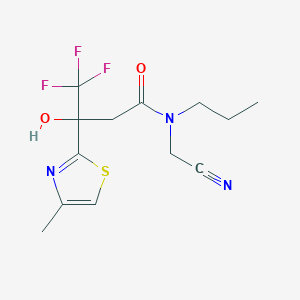
![2-(ethylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2546691.png)
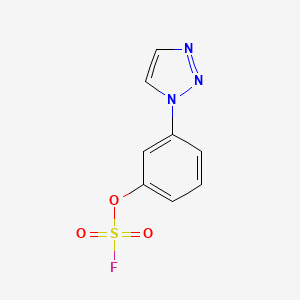
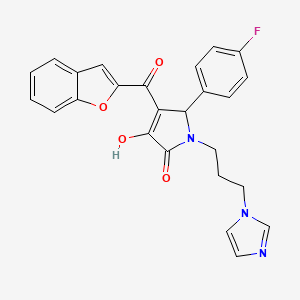
![5-Chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2546698.png)